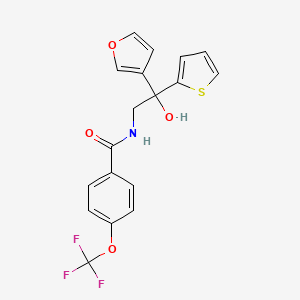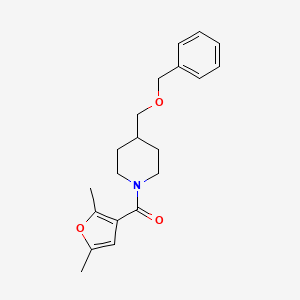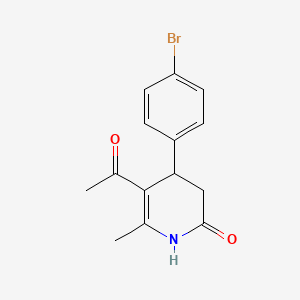
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Cyclization Reactions
The compound and its analogs have been utilized in highly diastereoselective cyclization reactions to form substituted indolizidines and quinolizidines. These reactions, often mediated by tributylstannane, demonstrate significant diastereoselectivity arising from nonbonded interactions, illustrating the compound's utility in synthesizing complex heterocyclic structures with potential biological activity (Beckwith, Joseph, & Mayadunne, 1993).
Antimicrobial and Anticancer Properties
Research on derivatives of "5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone" has shown promising antimicrobial and anticancer properties. For instance, the synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines based on this core structure have revealed notable antimicrobial activities. Furthermore, specific derivatives have been evaluated as anticancer agents, showcasing the potential of these compounds in therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitory Activities and Molecular Docking Studies
The compound's derivatives have been synthesized and assessed for their inhibitory activities against various enzymes, demonstrating significant potential as enzyme inhibitors. Molecular docking studies complement these findings by elucidating the interactions at the molecular level, offering insights into the mechanism of action and guiding further optimization of these compounds for enhanced biological activity (Hakimi, Lashgari, Mahernia, Ziarani, & Amanlou, 2017).
Crystal Structure Analysis
The study of crystal structures of related compounds provides valuable information on molecular conformations and interactions, which are crucial for understanding the compound's behavior in solid form and its potential applications in material science. For example, crystal structure analysis of "6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine" offers insights into hydrogen bonding patterns and molecular packing, which can inform the design of new materials with desired properties (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have access to a library or a database like PubMed or SciFinder, these could be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
特性
IUPAC Name |
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYKERCMQZUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
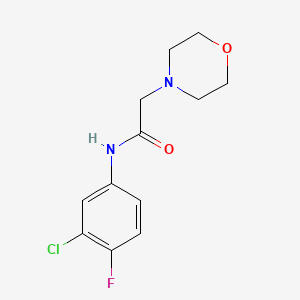
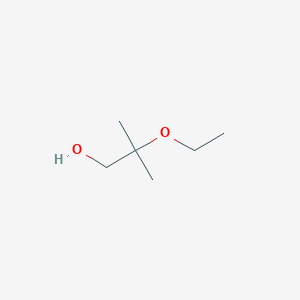
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
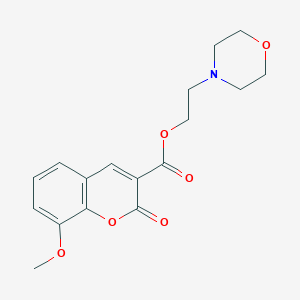
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
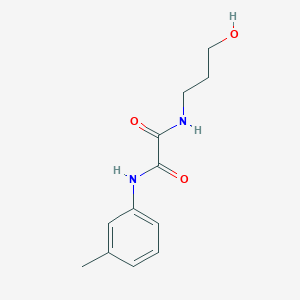
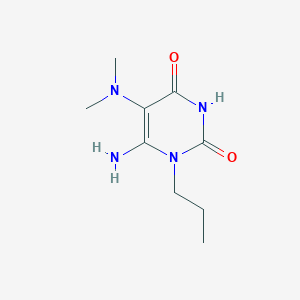
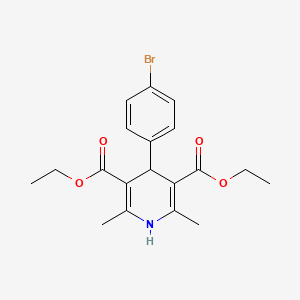
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)
